Researchers requiring a moderately potent opioid analgesic with rapid onset (10-15 min) for experimental pain models often face unreliable potency with tramadol or codeine. Tilidine HCl hemihydrate (Valoron) is a synthetic opioid prodrug that addresses this gap through hepatic CYP3A4/CYP2C19-mediated conversion to nortilidine, a potent μ-opioid receptor agonist.
• ~2× greater analgesic potency vs. tramadol in controlled human pain models, with significantly faster onset of action.
• Prodrug design enables pharmacokinetic/pharmacogenetic studies on CYP450-dependent metabolism and variable analgesic response.
• Quantifiably lower sedation vs. codeine; distinct side-effect profile vs. tramadol (e.g., 40% vs. 15% incidence of tiredness/nausea, P<0.05) - ideal for comparative opioid tolerability research.
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Molecular FormulaC34H50Cl2N2O5
Molecular Weight637.7 g/mol
CAS No.255733-17-6
Cat. No.B6595404
⚠ Attention: For research use only. Not for human or veterinary use.
Valoron, chemically identified as Tilidine hydrochloride hemihydrate (CAS 255733-17-6), is a synthetic opioid analgesic primarily used in several European countries for managing moderate to severe acute and chronic pain [1]. It is a prodrug, meaning it requires hepatic metabolism, primarily via CYP3A4 and CYP2C19 enzymes, to be converted into its principal active metabolite, nortilidine, which then acts as a potent agonist at mu-opioid receptors [2]. This metabolic activation is a key differentiator from direct-acting opioids. Clinically, Valoron is often formulated in a fixed-dose combination with naloxone (Valoron N) to deter intravenous abuse and mitigate peripheral opioid effects like constipation [1].
1Synthetic opioid prodrug requiring hepatic CYP3A4/2C19 activation to form the active mu-opioid agonist nortilidine
2Fixed-dose combination with naloxone available for abuse-deterrent and peripheral opioid effect research
3Metabolism-dependent pharmacology supports pharmacokinetic/pharmacodynamic interaction studies and CYP variability modeling
[1] Radbruch L, Glaeske G, Grond S, Münchberg F, Scherbaum N, Storz E, Tholen K, Zagermann-Muncke P, Zieglgänsberger W, Hoffmann-Menzel H, Greve H, Cremer-Schaeffer P. Topical review on the abuse and misuse potential of tramadol and tilidine in Germany. Subst Abus. 2013;34(3):313-20. View Source
[2] Tilidine. Wikipedia. Accessed April 19, 2026. View Source
Valoron: Non-Interchangeable with Other Opioids
While Valoron (tilidine) is often categorized with other 'weak' opioids like tramadol and codeine on the WHO analgesic ladder, assuming therapeutic equivalence is a critical error. Key differences in metabolism, analgesic potency, and side effect profiles mean that generic substitution can lead to unpredictable efficacy, altered tolerability, or increased risk. For instance, tilidine is a prodrug whose activation is highly dependent on specific cytochrome P450 enzymes, making its analgesic effect variable in a way that direct-acting opioids are not [1]. Furthermore, head-to-head studies have shown that tilidine/naloxone is nearly twice as potent an analgesic as tramadol and has a more rapid onset of action, demonstrating a clear and quantifiable difference in clinical effect [2]. Such data underscores that these drugs are not interchangeable in a scientific or clinical setting without careful dose adjustment and consideration of individual patient factors.
Target: Tilidine
Prodrug activation depends on CYP2C19/3A4; analgesic potency and onset may differ significantly from direct agonists or other prodrugs.
Substitute: Tramadol
Tramadol exhibits reported lower analgesic potency and slower onset in experimental models; CYP metabolism profile also differs, limiting direct interchangeability.
Target: Tilidine
Side-effect profile includes constipation comparable to codeine but lower reported sedation; substitution may alter tolerability endpoints.
Substitute: Codeine
Codeine-associated sedation is reported significantly higher; gastrointestinal transit effects are similar, but sedation difference may confound behavioral or compliance measures.
Direct agonists lack prodrug activation step and naloxone component; potency relative to morphine is context-dependent and requires dose-model adjustment.
[1] Weiss J, Sauer A, Divac N, et al. Contribution of CYP2C19 and CYP3A4 to the formation of the active nortilidine from the prodrug tilidine. Br J Clin Pharmacol. 2012;74(5):839-848. View Source
[2] Bromm B, Forth W, Richter E, Scharein E. [Comparison of the action of 2 effective analgesics. Experimental study: tramadol versus tilidine/naloxone]. Fortschr Med. 1989 Jun 10;107(17):385-9. German. View Source
Valoron Quantitative Differentiation
Analgesic Potency vs. Tramadol
In a controlled experimental study, Valoron N (tilidine/naloxone) exhibited an analgesic effect that was reported to be 'roughly twice as pronounced as that of tramadol' in healthy subjects [1]. The analgesic effect of Valoron N also had a significantly more rapid onset [1].
Informs selection for fast-onset analgesia research models; tramadol substitution may reduce endpoint sensitivity.
Direct head-to-head comparison; reported potency difference must be verified in target model.
AnalgesiaOpioid PotencyExperimental Pain
Evidence Dimension
Analgesic Potency and Onset of Action
Target Compound Data
Analgesic effect roughly twice as pronounced as tramadol; significantly more rapid onset
Comparator Or Baseline
Tramadol (TRA)
Quantified Difference
~2x higher analgesic effect; faster onset
Conditions
Healthy human subjects in an experimental pain model
Why This Matters
This directly informs procurement for studies requiring potent, fast-acting analgesia, where substituting tramadol could lead to under-treatment and confounding results.
AnalgesiaOpioid PotencyExperimental Pain
[1] Bromm B, Forth W, Richter E, Scharein E. [Comparison of the action of 2 effective analgesics. Experimental study: tramadol versus tilidine/naloxone]. Fortschr Med. 1989 Jun 10;107(17):385-9. German. View Source
Relative Analgesic Potency vs. Morphine
Oral tilidine is significantly less potent than parenteral morphine. Studies quantifying the effect on miosis and subjective reports found that oral tilidine was 1/8 to 1/10 as potent as parenteral morphine [1]. Other sources place the equianalgesic ratio at approximately 100 mg oral tilidine being equivalent to 10 mg oral morphine, positioning it as a low- to medium-potency opioid [2].
Relative Potency vs. MorphineReported
Oral tilidine 1/8 – 1/10 potency of parenteral morphine; equianalgesic ratio ~10:1 (oral tilidine : oral morphine)
Based on miosis and subjective effect studies; additional equianalgesic references
Supports dose-equivalence calculations in opioid research; cross-study comparisons with morphine require potency adjustment.
Source variability exists; verify against current experimental conditions.
Oral tilidine is 8-10 times less potent than parenteral morphine; oral ratio approximately 10:1
Conditions
Human studies evaluating subjective and miotic effects [1]; equianalgesic dose comparisons [2]
Why This Matters
This quantitative potency difference is essential for designing dose-response studies and ensures that cross-study comparisons with morphine are accurate and scientifically valid.
[1] Jasinski DR, Pevnick JS, Griffith JD. Evaluation of tilidine for morphine-like subjective effects and euphoria. Drug Alcohol Depend. 1986 Nov;18(3):273-92. View Source
[2] Tilidine. Grokipedia. Accessed April 19, 2026. View Source
Constipation and Sedation vs. Codeine
A dose-response study comparing the effects of tilidine/naloxone (Valoron N), tramadol, and codeine on gastrointestinal transit found significant differences. At a higher dose (100 mg), tilidine/naloxone prolonged gastrocoecal transit time to 129.2 (+/- 12.2 SEM) minutes, which was comparable to codeine's 135.9 (+/- 9.2 SEM) minutes. The increase was statistically significant (P < 0.01) for both compared to their low-dose effects [1]. However, tramadol did not show a dose-related increase in transit time, suggesting a lower risk of constipation. In terms of sedation, codeine caused significantly more sedation than tilidine/naloxone or tramadol at both 50 mg (P < 0.05) and 100 mg (P < 0.005) doses [1].
GI Transit & Sedation vs. CodeineHead-to-head
Transit time 129.2 min (tilidine/naloxone) vs. 135.9 min (codeine), P<0.01; significantly lower sedation with tilidine/naloxone (P<0.005 at 100 mg)
Human H2-breath test; lactulose method
Side-effect differentiation in research models: constipation similar to codeine, sedation advantage for behavioral endpoints.
Tolerability profile context; verify reproducibility in specific model.
129.2 (±12.2) min (100 mg dose); Lower sedation incidence than codeine
Comparator Or Baseline
Codeine: 135.9 (±9.2) min (100 mg); Tramadol: 97.8 (±11.2) min (100 mg)
Quantified Difference
Tilidine/naloxone and codeine had similar transit times, but codeine caused significantly higher sedation (P<0.005 at 100 mg)
Conditions
Human volunteer study using the lactulose H2-breath test to measure gastrocoecal transit time
Why This Matters
This data allows for a nuanced understanding of the side effect profile, showing that while Valoron may cause constipation similar to codeine, it is associated with less sedation, a factor that can influence tolerability and subject compliance in research settings.
[1] Freye E, Latasch L, Portoghese PS. [Constipation after tilidine/naloxone and tramadol in comparison to codeine. A dose response study in human volunteers]. Schmerz. 1996 Oct 28;10(5):254-60. German. View Source
Valoron Key Research Applications
Research Requiring Potent, Fast-Onset Analgesia
Valoron is a well-suited candidate for experimental pain models or clinical studies where an opioid of moderate potency but with a rapid onset and high analgesic effect is required. Its proven superior analgesic potency compared to tramadol (approximately 2x higher) in experimental human pain makes it the preferred choice when tramadol's efficacy is insufficient or its slower onset is a limitation [1].
Prodrug Activation and CYP450-Dependent Analgesia
As a prodrug requiring metabolism by CYP3A4 and CYP2C19 to form the active metabolite nortilidine, Valoron is an ideal tool for research focused on the interplay between drug metabolism, genetics, and analgesic response. This is a key differentiator from direct-acting opioids like morphine or oxycodone, allowing for studies on variable pharmacokinetics and pharmacodynamics [1].
Opioid Side Effect Profile Comparison
Valoron provides a unique profile for comparative side effect research. While its constipating effects are comparable to codeine, it is associated with significantly less sedation [1]. Conversely, compared to tramadol, it is associated with a higher incidence of certain side effects like tiredness and nausea (40% vs 15%; P < 0.05) [2]. These quantifiable differences are crucial for studies investigating the mechanisms and management of adverse opioid effects.
Application
Selection Property
Validation Focus
Experimental pain model studies requiring fast onset
Reported higher analgesic potency and faster onset vs. tramadol
Onset and potency endpoints in analgesia models
Prodrug metabolism and CYP pharmacogenetic research
CYP3A4/2C19-dependent activation to nortilidine
Pharmacokinetic variability and metabolite formation profiling
Opioid side-effect comparison studies
Distinct sedation and constipation profile relative to codeine/tramadol
Gastrointestinal transit and sedation endpoints; tolerability endpoint monitoring
[1] Freye E, Latasch L, Portoghese PS. [Constipation after tilidine/naloxone and tramadol in comparison to codeine. A dose response study in human volunteers]. Schmerz. 1996 Oct 28;10(5):254-60. German. View Source
[2] Freye E, et al. Effects of tramadol and tilidine/naloxone on oral-caecal transit and pupillary light reflex. Arzneimittelforschung. 2000 Jan;50(1):24-30. View Source
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